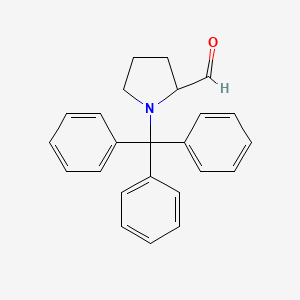

N-Trityl-L-prolinal

Description

Significance of Chiral Aldehydes as Synthetic Intermediates in Stereoselective Transformations

Chiral aldehydes are highly valuable intermediates in organic synthesis due to the electrophilicity of the carbonyl group and the adjacent stereocenter, which directs the stereochemical outcome of nucleophilic additions. Their utility is vast, serving as precursors to a wide array of functional groups, including chiral alcohols, amines, and carboxylic acids. The development of organocatalytic methods for the enantioselective α-functionalization of aldehydes has further expanded their importance, allowing for the synthesis of a diverse range of chiral molecules. whiterose.ac.ukacs.org The ability to control the formation of new stereocenters relative to the existing one makes chiral aldehydes powerful tools in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often responsible for biological activity.

The Role of N-Protected α-Amino Aldehydes in Constructing Enantiomerically Enriched Scaffolds

N-protected α-amino aldehydes are a crucial subclass of chiral aldehydes, derived from readily available α-amino acids. rsc.orgrsc.org The nitrogen-protecting group is essential to prevent the inherent instability and tendency of unprotected amino aldehydes to polymerize. scholaris.ca Furthermore, the nature of the N-protecting group significantly influences the stereochemical course of reactions. These compounds are pivotal in the synthesis of enantiomerically enriched structures such as amino alcohols, amino ketones, and heterocyclic systems. rsc.orgresearcher.lifeacs.org The synthesis of these aldehydes typically involves the reduction of the corresponding N-protected amino acid or its activated derivative, a process that must be carefully controlled to avoid racemization of the labile α-stereocenter. rsc.orgrsc.org

Historical Context and Early Development of N-Trityl-L-prolinal as a Chiral Synthon

This compound, derived from the naturally occurring amino acid L-proline, emerged as a solution to the challenge of low diastereoselectivity often observed with other N-protected prolinals in nucleophilic addition reactions. acs.org Early investigations into N-benzyl and N-carboalkoxy protected prolinals showed limited success in controlling the stereochemical outcome of such transformations. acs.org The development of this compound provided a breakthrough. The bulky trityl (triphenylmethyl) protecting group proved to be exceptionally effective at directing incoming nucleophiles, leading to high diastereoselectivity in accordance with the Felkin-Anh model. acs.orgvulcanchem.com This high degree of stereocontrol established this compound as a reliable and efficient chiral building block for the synthesis of proline-derived structures with defined stereochemistry. acs.orgnih.gov The synthesis of this compound is achieved in a straightforward four-step sequence from L-proline, making it an accessible and valuable tool for synthetic chemists. acs.orgvulcanchem.com

Detailed Research Findings

The utility of this compound as a chiral synthon is demonstrated in a variety of stereoselective reactions. The bulky trityl group effectively shields one face of the aldehyde, leading to excellent diastereoselectivity in nucleophilic additions.

Diastereoselective Nucleophilic Additions to this compound

The reaction of this compound with various organometallic reagents consistently produces the syn-amino alcohol as the major diastereomer with high selectivity. acs.org

| Nucleophile | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| MeMgBr | Et₂O | -78 | >98:2 | 95 | acs.org |

| EtMgBr | Et₂O | -78 | >98:2 | 93 | acs.org |

| PhMgBr | Et₂O | -78 | >98:2 | 96 | acs.org |

| VinylMgBr | THF | -78 | >98:2 | 92 | acs.orgarkat-usa.org |

| AllylMgBr | Et₂O | -78 | 95:5 | 94 | acs.org |

Diastereoselective Arylation of this compound

The diastereoselective arylation of this compound using a boron/zinc exchange reaction also proceeds with high diastereoselectivity, favoring the Felkin-Anh transition state. researcher.life

| Arylboronic Acid | Solvent | Diastereomeric Ratio | Yield (%) | Reference |

| Phenylboronic acid | Toluene | >20:1 | 75 | researcher.life |

| 4-Methoxyphenylboronic acid | Toluene | >20:1 | 78 | researcher.life |

| 4-Chlorophenylboronic acid | Toluene | >20:1 | 72 | researcher.life |

| 2-Thienylboronic acid | Toluene | >20:1 | 65 | researcher.life |

Structure

3D Structure

Properties

Molecular Formula |

C24H23NO |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

1-tritylpyrrolidine-2-carbaldehyde |

InChI |

InChI=1S/C24H23NO/c26-19-23-17-10-18-25(23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19,23H,10,17-18H2 |

InChI Key |

BGWFJHBPHRTUOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |

Origin of Product |

United States |

Synthetic Methodologies for N Trityl L Prolinal

Convergent and Linear Synthesis Pathways from L-Prolinenih.govfigshare.comgoogle.com

The transformation of L-proline into N-Trityl-L-prolinal is typically achieved through a linear, multi-step sequence. This pathway involves the protection of the secondary amine, modification of the carboxylic acid group, and a final oxidation to yield the desired aldehyde.

Multi-Step Synthesis Sequencesnih.gov

The synthesis of this compound from L-proline is accomplished in a four-step process. nih.gov This synthetic route is outlined as follows:

N-Tritylation of L-Proline: The synthesis begins with the protection of the secondary amine of L-proline with a trityl group. This is typically achieved by reacting L-proline with triphenylmethyl (trityl) chloride in the presence of a base, such as triethylamine, in a suitable solvent like chloroform. This step yields N-trityl-L-proline.

Esterification: The carboxylic acid functionality of N-trityl-L-proline is then converted to an ester, commonly a methyl or ethyl ester. This is often carried out by reacting the N-protected amino acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions or by using a coupling agent.

Reduction to N-Trityl-L-prolinol: The ester group is subsequently reduced to a primary alcohol. This reduction is typically performed using a hydride-reducing agent, such as lithium aluminium hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), in an appropriate solvent like tetrahydrofuran (B95107) (THF) or ethanol. This step affords the key intermediate, N-Trityl-L-prolinol.

Oxidation to this compound: The final step is the oxidation of the primary alcohol of N-Trityl-L-prolinol to the corresponding aldehyde, this compound. A common and mild method for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base like triethylamine.

Table 1: Multi-Step Synthesis of this compound from L-Proline

| Step | Reaction | Key Reagents | Product |

| 1 | N-Tritylation | L-Proline, Trityl chloride, Triethylamine | N-Trityl-L-proline |

| 2 | Esterification | N-Trityl-L-proline, Alcohol (e.g., Methanol), Acid catalyst | N-Trityl-L-proline methyl ester |

| 3 | Reduction | N-Trityl-L-proline methyl ester, Reducing agent (e.g., LiAlH4) | N-Trityl-L-prolinol |

| 4 | Oxidation | N-Trityl-L-prolinol, DMSO, Oxalyl chloride, Triethylamine (Swern Oxidation) | This compound |

Alternative Synthetic Routes and Precursor Derivations

While the four-step synthesis from L-proline is the most commonly cited route, other potential pathways and precursor derivations can be considered. For instance, alternative protecting groups for the proline nitrogen could be employed, although the trityl group offers the advantage of being bulky, which can influence the stereoselectivity of subsequent reactions.

Alternative oxidation methods for the conversion of N-Trityl-L-prolinol to the aldehyde could also be utilized. These might include other activated DMSO methods or chromium-based reagents, although the mildness of the Swern oxidation makes it a popular choice.

Strategies for Ensuring and Assessing Enantiomeric Puritynih.gov

The utility of this compound as a chiral building block is contingent on its enantiomeric purity. Therefore, methods to ensure and accurately measure this purity are of paramount importance.

Diastereomeric Derivatization for Enantiopurity Determinationnih.gov

A common strategy to determine the enantiomeric excess of a chiral compound is through diastereomeric derivatization. This involves reacting the chiral analyte with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated and quantified by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by Nuclear Magnetic Resonance (NMR) spectroscopy.

For an aldehyde like this compound, derivatization could potentially be achieved by reaction with a chiral amine to form diastereomeric imines, or with a chiral hydrazine (B178648) to form diastereomeric hydrazones. The ratio of the resulting diastereomers would directly correlate to the enantiomeric ratio of the starting aldehyde.

Stereochemical Stability Investigationsnih.gov

The stereochemical stability of this compound is crucial, as racemization would diminish its utility in stereoselective synthesis. The bulky trityl group on the nitrogen atom of the pyrrolidine (B122466) ring plays a significant role in locking the conformation of the ring and preventing epimerization at the stereocenter. Investigations into the stereochemical stability would involve subjecting the compound to various conditions (e.g., different pH levels, temperatures) and then analyzing the enantiomeric purity over time to detect any potential racemization. The high diastereoselectivity observed in reactions involving this compound suggests a high degree of stereochemical stability. nih.gov

Stereoselective Transformations Mediated by N Trityl L Prolinal

Nucleophilic Addition Reactions to the Aldehyde Moiety

N-Trityl-L-prolinal serves as a valuable chiral building block in asymmetric synthesis. The aldehyde functional group is susceptible to nucleophilic attack, and the bulky N-trityl group plays a crucial role in directing the stereochemical outcome of these reactions, leading to the formation of new stereocenters with high diastereoselectivity. acs.org This section explores the addition of various organometallic reagents to the aldehyde moiety of this compound and the underlying stereochemical models that govern the observed selectivity.

Organometallic Reagent Additions

The addition of organometallic reagents, such as Grignard, organolithium, and organozinc reagents, to this compound provides a direct route to chiral amino alcohols, which are important intermediates in the synthesis of various biologically active molecules. thieme-connect.compsu.edu

The reaction of this compound with Grignard reagents proceeds with a high degree of diastereoselectivity, favoring the formation of the syn-amino alcohol. acs.org The bulky trityl group effectively shields one face of the aldehyde, directing the incoming nucleophile to the opposite face. For instance, the addition of n-butylmagnesium bromide to N-trityl prolinal results in a single diastereomer (>98:2 dr) of the corresponding alcohol in excellent yield. whiterose.ac.uk Similarly, reactions with other Grignard reagents, such as phenylmagnesium bromide, also yield single diastereomers. whiterose.ac.uk However, the diastereoselectivity can be lower with certain Grignard reagents, like allylmagnesium halides, which may afford products with a diastereomeric ratio of less than 2:1. thieme-connect.com

Table 1: Diastereoselective Grignard Additions to this compound

| Grignard Reagent (RMgX) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

|---|---|---|---|

| n-BuMgBr | >98:2 | Excellent | whiterose.ac.uk |

| PhMgBr | >98:2 | --- | whiterose.ac.uk |

| MeMgBr | >95:5 | --- | vulcanchem.com |

This table summarizes the high diastereoselectivity observed in the addition of various Grignard reagents to this compound.

Similar to Grignard reagents, organolithium reagents also add to this compound with good diastereoselectivity. The choice of solvent can influence the outcome, with less polar solvents like diethyl ether sometimes providing higher diastereoselectivity compared to more polar solvents like tetrahydrofuran (B95107) (THF). whiterose.ac.uk For example, the addition of n-butyllithium in diethyl ether gives a 93:7 diastereomeric ratio, which decreases to 86:14 in THF. whiterose.ac.uk The addition of TMS-C≡C-Li has been shown to produce a single diastereomer. whiterose.ac.uk

Organozinc reagents, often generated in situ, are also effective for nucleophilic additions to this compound. These reactions are known for their functional group tolerance and can proceed with high diastereoselectivity, particularly in chelation-controlled additions. nih.govacs.org

Table 2: Diastereoselective Addition of Organolithium Reagents to this compound

| Organolithium Reagent | Solvent | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

|---|---|---|---|---|

| n-BuLi | Et₂O | 93:7 | 67 | whiterose.ac.uk |

| n-BuLi | THF | 86:14 | --- | whiterose.ac.uk |

| TMS-C≡C-Li | Et₂O | >98:2 | --- | whiterose.ac.uk |

This table illustrates the diastereoselectivity of organolithium additions to this compound and the effect of the solvent.

A powerful method for the diastereoselective arylation of this compound involves a boron/zinc exchange reaction. researcher.liferesearchgate.net In this process, aryl groups from arylboronic acids are transferred to diethylzinc (B1219324), generating a more reactive arylzinc species. scielo.brnih.gov Subsequent addition to this compound proceeds with very high diastereoselectivity, yielding amino alcohols with two adjacent stereocenters in diastereomeric ratios often exceeding 20:1. researcher.liferesearchgate.net This high selectivity is consistently observed regardless of the electronic nature of the substituents on the arylboronic acid. researcher.liferesearchgate.net

Diastereoselectivity Control Mechanisms

The high degree of stereocontrol observed in these nucleophilic additions is primarily attributed to the steric influence of the bulky N-trityl protecting group. The Felkin-Anh model is widely used to rationalize the observed stereochemical outcomes. whiterose.ac.ukvulcanchem.comwhiterose.ac.uk

The Felkin-Anh model predicts the stereochemical outcome of nucleophilic attack on a chiral aldehyde or ketone. uwindsor.calibretexts.orgyoutube.com According to this model, the largest substituent on the α-carbon orients itself perpendicular to the plane of the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°). uwindsor.cayoutube.com

In the case of this compound, the bulky trityl group acts as the largest substituent. It orients itself away from the five-membered pyrrolidine (B122466) ring to avoid steric strain. whiterose.ac.uk This conformation directs the incoming nucleophile to attack the Re face of the aldehyde, which is sterically less encumbered. vulcanchem.com This leads to the preferential formation of the syn-diastereomer. acs.org The competing Cram-chelation pathway, which would lead to the anti-product, is generally disfavored due to the steric bulk of the trityl group preventing chelation with the nitrogen atom. researcher.liferesearchgate.net

Influence of the Bulky N-Trityl Protecting Group on Transition State Geometries

The steric bulk of the N-trityl group is a determining factor in controlling the geometry of the transition state in reactions involving this compound and other N-trityl-protected amino ketones. This steric hindrance favors the adoption of a Felkin-Anh model for nucleophilic additions to the adjacent carbonyl group. acs.orgresearchgate.net In this model, the largest substituent (the N-trityl group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This arrangement dictates the trajectory of the nucleophile's attack, leading to a predictable stereochemical outcome. acs.org

The diastereoselectivity of these reactions is often high, with diastereomeric ratios exceeding 20:1 in some cases. researchgate.net This high degree of control is attributed to the energetically favored Felkin-Anh transition state, which is significantly lower in energy than alternative transition states. researchgate.netresearcher.life The presence of the bulky N-trityl group effectively blocks one face of the carbonyl group, forcing the nucleophile to approach from the less hindered side, thus leading to the observed high diastereoselectivity.

Analysis of Competing Cram-Chelation Pathways

In the addition of nucleophiles to α-amino carbonyl compounds, a competing pathway to the Felkin-Anh model is the Cram-chelation model. This model is operative when a Lewis acid or metal ion can coordinate to both the carbonyl oxygen and the nitrogen of the amino group, forming a rigid five-membered chelate ring. acs.orgtkk.fi This chelation forces a syn-periplanar relationship between the amino and ketone groups, leading to a different stereochemical outcome compared to the Felkin-Anh model. acs.org

However, in the case of this compound and other N-trityl-protected amino ketones, the bulky trityl group effectively prevents the formation of this chelate. researchgate.netresearcher.life The steric hindrance imposed by the three phenyl rings of the trityl group makes it difficult for a Lewis acid or metal ion to simultaneously coordinate with both the nitrogen and the carbonyl oxygen. acs.org Consequently, the Cram-chelation pathway is largely precluded, and the reaction proceeds predominantly through the sterically favored Felkin-Anh transition state. researchgate.netresearcher.life This suppression of the competing Cram-chelation pathway is a key reason for the high stereoselectivity observed in reactions mediated by this compound.

Sakurai Reaction for Stereocontrolled Carbon-Carbon Bond Formation

Stereoselective Reduction Reactions

The reduction of N-trityl-protected amino ketones is a key transformation for the synthesis of chiral 1,2-amino alcohols, which are important structural motifs in many biologically active compounds. acs.org The stereochemical outcome of these reductions is highly dependent on the protecting group on the nitrogen atom.

Diastereoselective Reduction of N-Trityl-Protected Amino Ketones to Syn-Amino Alcohols

The reduction of N-trityl-protected α-amino ketones selectively yields syn-1,2-amino alcohols. acs.orgacs.orgnih.gov This outcome is a direct consequence of the bulky N-trityl group favoring a Felkin-Anh controlled reduction. acs.orgresearchgate.net The large steric demand of the trityl group prevents chelation of the reducing agent with both the nitrogen and the carbonyl oxygen, thus disfavoring the Cram-chelate model which would lead to the anti-diastereomer. acs.orgdiva-portal.org

A common reducing agent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) in tetrahydrofuran (THF) at low temperatures. acs.orgresearchgate.netacs.org This reagent combination has been shown to provide high diastereoselectivity for the desired syn-amino alcohol.

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Major Product | Diastereomeric Ratio (syn:anti) |

| N-Trityl-α-amino ketone | LiAlH(O-t-Bu)₃ | THF | -5 | syn-amino alcohol | >20:1 researchgate.net |

| Cbz-protected α-amino ketone | LiAlH(O-t-Bu)₃ | Ethanol | -78 | anti-amino alcohol | High acs.orgdiva-portal.org |

Substrate Scope and Reducing Agent Compatibility

The diastereoselective reduction of N-trityl-protected amino ketones to syn-amino alcohols has been demonstrated to be applicable to a range of substrates. The reaction generally tolerates various substituents on the ketone portion of the molecule.

Several reducing agents can be employed for this transformation. While LiAlH(O-t-Bu)₃ is commonly used, other hydride reagents have also been investigated. For instance, sodium borohydride (B1222165) (NaBH₄) has been used as a reductant in the synthesis of sphingosine, where the trityl group directed the stereochemistry via Felkin-Anh control. researchgate.net The choice of reducing agent and reaction conditions can be optimized to achieve the best results for a specific substrate. However, it is important to note that some reducing agents may not be compatible with all functional groups present in the substrate. For example, highly reactive hydrides like lithium aluminum hydride (LiAlH₄) might lead to over-reduction or side reactions. Therefore, milder and more selective reducing agents are generally preferred. organic-chemistry.org

N Trityl L Prolinal As a Versatile Chiral Building Block in Target Oriented Synthesis

Synthesis of Chiral Amino Alcohols and their Derivatives

The aldehyde group of N-Trityl-L-prolinal is highly susceptible to nucleophilic attack, and the steric hindrance imposed by the trityl group directs the approach of nucleophiles, leading to a high degree of stereoselectivity. This predictable stereocontrol is fundamental to its application in the synthesis of various chiral amino alcohols.

Enantiomerically Enriched Prolinol Derivatives

The reaction of this compound with various nucleophiles provides a direct and highly stereoselective route to syn-proline-derived amino alcohols. nih.gov The bulky trityl group effectively shields one face of the aldehyde, leading to excellent Felkin-Anh selectivity. vulcanchem.com This model predicts that the largest substituent on the adjacent chiral center (the trityl-bearing pyrrolidine (B122466) ring) orients itself perpendicular to the plane of the carbonyl group to minimize steric strain. Consequently, the nucleophile preferentially attacks from the less hindered face.

For instance, the addition of Grignard reagents, such as methylmagnesium bromide, to this compound results in the formation of the corresponding syn-amino alcohol with high diastereoselectivity. vulcanchem.com Similarly, reactions with other organometallic reagents and hydrides consistently yield the syn isomer as the major product. This reliable stereochemical outcome makes this compound a valuable precursor for generating enantiomerically pure prolinol derivatives, which are important structural motifs in many biologically active molecules and organocatalysts. vulcanchem.com

A summary of representative nucleophilic additions to this compound is presented in the table below:

| Nucleophile | Product | Diastereomeric Ratio (syn:anti) | Reference |

| Methylmagnesium bromide | syn-1-(Trityl)pyrrolidin-2-yl)ethanol | >95:5 | vulcanchem.com |

| Trimethylsilyl cyanide | syn-2-((Trityl)pyrrolidin-2-yl)-2-hydroxyacetonitrile | >95:5 | vulcanchem.com |

Construction of Syn- and Anti-1,2-Amino Alcohols

The versatility of this compound extends to the stereoselective synthesis of both syn- and anti-1,2-amino alcohols. While direct nucleophilic addition to the aldehyde typically yields syn products, the synthesis of anti-1,2-amino alcohols can be achieved through strategic manipulation of the reaction sequence. nih.govresearchgate.net

The synthesis of syn-1,2-amino alcohols is straightforward, as previously discussed, due to the high Felkin diastereoselectivity observed in the reactions of this compound with various nucleophiles. nih.gov For example, the reaction with lithiated heteroaromatics can diastereoselectively produce anti-N-trityl alcohols. whiterose.ac.uk

Conversely, the preparation of anti-1,2-amino alcohols often involves the reduction of the corresponding N-protected amino ketones. While carbamate-protected amino ketones can be selectively reduced to anti-amino alcohols, N-trityl-protected amino ketones are selectively reduced to syn-amino alcohols. researchgate.net An alternative approach to access anti isomers involves a Br/Li exchange reaction with lithiated heteroaromatics, which adds to N-trityl prolinal to diastereoselectively give anti-N-trityl alcohols. whiterose.ac.uk

The ability to selectively generate both syn and anti diastereomers of 1,2-amino alcohols from a single chiral precursor highlights the synthetic power of this compound.

Elaboration into Diverse Amino Alcohol Architectures

The initial amino alcohol products derived from this compound can be further elaborated into a wide array of more complex amino alcohol architectures. These derivatives are valuable intermediates in the synthesis of various biologically active compounds and ligands for asymmetric catalysis. For instance, prolinol derivatives serve as key components in the synthesis of peptide mimetics and have been utilized in the development of anti-inflammatory agents. vulcanchem.com

Construction of Complex Nitrogen Heterocycles

The chiral framework of this compound serves as an excellent starting point for the synthesis of more complex nitrogen-containing heterocyclic systems, such as substituted pyrrolidines and piperidines.

Pyrrolidine-Based Scaffolds

The pyrrolidine ring is a prevalent structural motif in a vast number of natural products and pharmaceuticals. nih.gov this compound provides a stereochemically defined template for the construction of highly substituted pyrrolidine scaffolds. The addition of various carbon nucleophiles to the aldehyde function, followed by subsequent chemical modifications, allows for the introduction of diverse substituents at the C-2 position of the pyrrolidine ring.

For example, the products of Grignard additions or cyanohydrin formation can undergo further transformations, such as oxidation, reduction, or coupling reactions, to generate a library of functionalized pyrrolidine derivatives. vulcanchem.com The inherent chirality of the starting material ensures that these products are obtained in an enantiomerically enriched form, which is crucial for their application in medicinal chemistry and materials science. nih.gov

Piperidine (B6355638) Systems via Ring Expansion Methodologies

The synthesis of piperidine derivatives from this compound often involves ring expansion strategies of the initially formed pyrrolidine-containing intermediates. A common approach is the transformation of the amino alcohol functionality into a suitable leaving group, which then triggers a rearrangement to form the six-membered piperidine ring.

One such methodology involves the ring expansion of prolinol derivatives via the formation of an intermediate aziridinium (B1262131) ion. arkat-usa.orgwhiterose.ac.uk In the case of N-trityl prolinol, the bulky N-substituent can direct the regioselectivity of the ring-opening of the aziridinium ion by a nucleophile, leading to the exclusive formation of the piperidine product. arkat-usa.org This selectivity is attributed to the steric strain imposed by the trityl group, which weakens the adjacent C-N bond in the aziridinium intermediate. arkat-usa.org This method has been successfully applied to the synthesis of 3-substituted piperidines. arkat-usa.org

The following table summarizes a ring expansion reaction starting from an this compound derivative:

| Starting Material | Reagents | Product | Yield | Reference |

| N-Trityl prolinol | 1. Mesyl chloride, Et3N 2. NaH | 3-Hydroxypiperidine (B146073) | - | whiterose.ac.uk |

This ring expansion methodology provides a powerful tool for accessing chiral piperidine scaffolds, which are key components of numerous alkaloids and therapeutic agents. nih.gov

Aziridinium Ion Mediated Ring Expansion

This compound serves as a crucial starting material for the synthesis of substituted prolinols, which are precursors for synthetically valuable ring expansion reactions. The transformation of the five-membered pyrrolidine ring into a six-membered piperidine ring is a key strategy in the synthesis of various alkaloids and bioactive molecules. This process is often mediated by the formation of a highly reactive aziridinium ion intermediate. arkat-usa.org

The general mechanism commences with an amino alcohol derived from this compound. The hydroxyl group of the prolinol derivative is first activated to create a good leaving group, for instance, through trifluoroacetylation. arkat-usa.orgarkat-usa.org This is followed by an intramolecular nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring displaces the leaving group, leading to the formation of a strained, fused aziridinium ion (a 1-azabicyclo[3.1.0]hexane system). arkat-usa.orgliverpool.ac.uk This high-energy intermediate is then subjected to nucleophilic attack. The regioselectivity of this attack determines the outcome of the reaction. Attack at the bridgehead carbon (C-5 of the original pyrrolidine) results in the desired ring-expanded piperidine product, while attack at the exocyclic methylene (B1212753) carbon leads to a substituted pyrrolidine. arkat-usa.org

Stereochemical Outcomes in Ring Expansion

The ring expansion of prolinol derivatives via an aziridinium ion is characterized by its high degree of stereoselectivity. The stereochemistry of the final 3-substituted piperidine product is directly controlled by the stereocenters present in the starting prolinol, which in turn are derived from the chiral pool starting material, L-proline, via this compound. arkat-usa.orgwhiterose.ac.uk

The stereochemical outcome is largely dictated by the regioselectivity of the nucleophilic attack on the aziridinium ion intermediate. Several factors influence this selectivity:

Substitution at C-2: The presence of a substituent at the C-2 position of the pyrrolidine ring (adjacent to the nitrogen) directs the nucleophilic attack to the bridgehead carbon. This leads exclusively to the formation of the ring-expanded piperidine product. This selectivity is attributed to the stabilization of the partial positive charge at the more substituted carbon, which weakens the adjacent C-N bond in the aziridinium intermediate, making it more electrophilic. arkat-usa.org

Bulky N-substituents: The use of a bulky N-protecting group, such as the trityl group itself or a bulky N-alkyl group, also favors the formation of the piperidine product. The steric hindrance imposed by the bulky group is thought to lengthen the C-2–N bond in the aziridinium ion, again directing the nucleophile to the more electrophilic bridgehead carbon. arkat-usa.org

For instance, the ring expansion of prolinols using diethylaminosulfur trifluoride (DAST) to produce 3-fluoropiperidines proceeds with excellent enantiomeric excess and retention of stereochemistry. umich.edu Similarly, a highly diastereoselective ring expansion (diastereomeric excess > 95%) is a key step in the formal synthesis of (-)-swainsonine. arkat-usa.org The stereochemistry of the resulting 3-hydroxy piperidines can be confirmed using techniques like 1H NMR spectroscopy to analyze coupling constants (J-values). whiterose.ac.uk

Table 1: Stereochemical Control in Aziridinium Ion Mediated Ring Expansion

| Starting Prolinol Derivative | Key Reagents | Product | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|

| N-allyl-substituted prolinol | TFAA, Et3N, THF; then NaOH | 3-hydroxypiperidine derivative | >95% de | arkat-usa.org |

| N-tert-butylmethyl-2-ethylprolinol | DAST, THF | N-tert-butylmethyl-3-fluoro-3-ethylpiperidine | Excellent ee | umich.edu |

| N-benzyl-2-benzylprolinol | DAST, THF | N-benzyl-3-fluoro-3-benzylpiperidine | Excellent ee | umich.edu |

Synthesis of Pyrrolobenzothiadiazepine (PBTD) Precursors

This compound is an effective precursor for the synthesis of the pyrrolidine core of pyrrolo[1,2-b] whiterose.ac.ukCurrent time information in Bangalore, IN.researchgate.netbenzothiadiazepines (PBTDs). These compounds are of significant interest due to their potential as antitumor agents, non-nucleosidic reverse transcriptase inhibitors, and Glut-1 transporter inhibitors. researchgate.netacs.org

A common strategy for constructing the PBTD scaffold relies on starting materials derived from L-proline, which establishes the crucial stereochemistry of the final molecule. researchgate.netacs.org One synthetic approach involves the creation of an N-(2-azidoaryl)sulfonyl prolinol. This key intermediate can be synthesized via the intramolecular aminohydroxylation of an N-alkenylated 2-azidobenzenesulfonamide. acs.org The enantiopure version of this prolinol intermediate has been successfully derived from L-prolinol, which is readily accessible from this compound. acs.org

Once the N-(2-azidoaryl)sulfonyl prolinol is obtained, it undergoes further transformations. For example, the alcohol can be oxidized to the corresponding aldehyde. This aldehyde can then be converted to a terminal alkyne, which spontaneously undergoes an intramolecular 1,3-dipolar cycloaddition to furnish the tricyclic PBTD core. acs.org

Applications in Natural Product Synthesis

Formal Synthesis of (-)-Swainsonine and Analogues

This compound has proven to be an invaluable chiral building block in the asymmetric synthesis of natural products, most notably in the formal synthesis of the indolizidine alkaloid (-)-swainsonine. arkat-usa.org This natural product is a potent inhibitor of mannosidase enzymes. The synthesis showcases the utility of this compound in establishing key stereocenters early in the synthetic sequence.

A successful formal synthesis of (-)-swainsonine starting from L-proline involves the following key transformations where this compound is a pivotal intermediate: arkat-usa.org

Diastereoselective Addition: The synthesis begins with the conversion of L-proline to this compound. The aldehyde is then reacted with vinylmagnesium chloride. The bulky N-trityl group is crucial at this stage as it ensures high diastereoselectivity (as a single isomer), affording the corresponding syn-amino alcohol. arkat-usa.org

Ring Expansion: The resulting prolinol derivative, after manipulation of the protecting groups, undergoes a highly enantioselective ring expansion via an aziridinium ion intermediate to construct a 3-hydroxypiperidine ring system with excellent diastereomeric excess (>95%). arkat-usa.org

Ring-Closing Metathesis (RCM): The final ring of the swainsonine (B1682842) core is constructed using a ring-closing metathesis reaction, which ultimately yields an unsaturated bicyclic intermediate that is a known precursor to (-)-swainsonine. arkat-usa.org

Table 2: Key Steps in the Formal Synthesis of (-)-Swainsonine

| Step | Intermediate | Reagents/Conditions | Yield | Key Outcome | Reference |

|---|---|---|---|---|---|

| 1 | This compound | Vinylmagnesium chloride, Et2O | 93% | Highly diastereoselective addition | arkat-usa.org |

| 2 | N-allyl-prolinol | TFAA, Et3N, THF; then NaOH | 95% | Enantioselective ring expansion | arkat-usa.org |

| 3 | Silyl-protected piperidine | Grubbs I catalyst, CSA, CH2Cl2 | 82% | Ring-closing metathesis | arkat-usa.org |

Intermediates for Other Bioactive Natural Product Analogues

The chiral scaffold provided by this compound is instrumental in the synthesis of intermediates for a variety of other bioactive natural product analogues. Its ability to direct stereoselective reactions makes it a valuable starting point for complex molecular architectures.

γ-Aminobutyric Acid (GABA) Analogues: Enantiopure 1,2-amino alcohols, which can be derived from amino acids like proline, are used in C-C bond-forming hydrogen-borrowing alkylation reactions to produce analogues of γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter. nih.gov In these syntheses, the use of a bulky N-protecting group, such as a trityl group, is critical for preventing racemization at the vulnerable amine stereocenter during the reaction. nih.gov This allows for the creation of enantioenriched GABA analogues, which are of significant medicinal interest. nih.govthieme-connect.com

Pyrrolizidine (B1209537) and Indolizidine Alkaloids: L-proline and its derivatives are versatile precursors for a wide spectrum of pyrrolizidine and indolizidine alkaloids, many of which exhibit significant biological activity. The ring expansion methodology, starting from prolinols derived from this compound, provides access to the substituted piperidine core found in many indolizidine alkaloids like swainsonine. arkat-usa.org

Pyrrole-Containing Natural Products: L-proline serves as the biosynthetic precursor for the pyrrole (B145914) moieties found in several medically important natural products, such as undecylprodigiosin (B1683453) and pyoluteorin. nih.gov Synthetic strategies can leverage intermediates derived from this compound to construct these complex pyrrole-containing structures.

Contributions to Organocatalysis and Ligand Design

The pyrrolidine scaffold, readily accessible from this compound and its parent amino acid L-proline, is a cornerstone in the field of asymmetric organocatalysis and chiral ligand design. researchgate.netwikipedia.org The rigid, chiral structure of the pyrrolidine ring is highly effective at inducing stereoselectivity in a wide range of chemical transformations. wikipedia.orgtcichemicals.com

Organocatalyst Synthesis: Proline and its derivatives are among the most successful classes of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. wikipedia.orgorganic-chemistry.org Modifications of the proline structure, such as those derived from L-prolinol (the reduction product of this compound), have led to the development of highly efficient catalysts for reactions like aldol, Mannich, and Michael additions. organic-chemistry.org For example, proline-derived squaramide and thiosquaramide catalysts are capable of dual activation through hydrogen bonding and enamine formation, leading to excellent yields and enantioselectivities. thieme-connect.com

Chiral Ligand Design: The C2-symmetric backbone of the pyrrolidine ring is a privileged motif in the design of chiral ligands for transition-metal-catalyzed reactions. researchgate.net Ligands are often synthesized from L-proline or L-prolinol. thieme-connect.comchemrxiv.org These ligands coordinate to metal centers, creating a chiral environment that directs the stereochemical course of the reaction. Examples include:

Binaphthyl-Proline Hybrid Ligands: These ligands combine the axial chirality of binaphthyl scaffolds with the central chirality of proline, and have been used effectively in copper-catalyzed asymmetric Henry reactions. acs.org

Phosphine-Alkene and Phosphine-Borane Ligands: The synthesis of novel P-stereogenic phosphine-alkene ligands has been explored using routes that start from proline derivatives. whiterose.ac.uk

N,N'-Dioxide Ligands: Chiral N,N'-dioxide ligands prepared from cyclic amino acids like L-proline form efficient metal catalysts for a wide variety of asymmetric reactions. oup.com

The modular nature of proline-derived ligands allows for systematic tuning of their steric and electronic properties to optimize performance for specific reactions, making this compound a valuable starting point for catalyst and ligand development. researchgate.netacs.org

Precursors for Pyrrolidine-Based Organocatalysts

The development of organocatalysis has highlighted the importance of chiral amines, with proline and its derivatives being central to many catalytic designs. beilstein-journals.org this compound serves as a key precursor for a variety of highly effective pyrrolidine-based organocatalysts, which are instrumental in promoting a range of asymmetric transformations. The bulky trityl group on the nitrogen atom not only provides steric shielding but also plays a crucial role in establishing the conformational preferences of the resulting catalysts, thereby influencing their stereoselectivity. aalto.fi

The synthesis of these catalysts often begins with the reaction of this compound with various nucleophiles. researchgate.net For instance, the diastereoselective arylation of N-trityl-protected L-prolinal using arylboronic acids and diethylzinc (B1219324) has been investigated. This reaction proceeds with high diastereoselectivity (>20:1 dr) to yield amino alcohols with two adjacent stereocenters. researchgate.net These amino alcohols are valuable intermediates that can be further elaborated into more complex organocatalyst structures. The high level of stereocontrol is attributed to an energetically favorable Felkin-Anh transition state during the nucleophilic addition to the aldehyde. researchgate.net

Furthermore, derivatives of (S)-tritylpyrrolidine have been synthesized and applied in asymmetric organocatalysis. researchgate.net For example, a derivative of the Maruoka trityl pyrrolidine catalyst has been synthesized and covalently attached to fullerene supports, demonstrating the adaptability of catalysts derived from this scaffold. unibo.it The modification of the pyrrolidine ring, often starting from proline-derived aldehydes like this compound, allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high efficiency and enantioselectivity in reactions such as Michael additions and α-functionalizations of carbonyl compounds. researchgate.netunibo.it

The general strategy involves converting the aldehyde group of this compound into a different functional group or extending the carbon chain, followed by deprotection or modification of the trityl group to unmask the secondary amine, which is the active site for enamine or iminium ion catalysis.

Table 1: Examples of Pyrrolidine-Based Organocatalysts Derived from this compound Precursors

| Catalyst Type | Precursor Reaction | Application | Reference |

| Aryl-substituted amino alcohols | Diastereoselective arylation with arylboronic acids | Intermediates for further catalyst synthesis | researchgate.net |

| Maruoka catalyst derivative | Multi-step synthesis from proline derivatives | Michael additions | unibo.it |

| Silyl-modified pyrrolidines | Functionalization of N-protected pyrrolidine | α-functionalization of aldehydes/ketones | researchgate.net |

Design of Chiral Ligands for Asymmetric Catalysis

Beyond organocatalysis, this compound is a valuable starting material for the design and synthesis of chiral ligands used in metal-catalyzed asymmetric reactions. nih.govnih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that enables the selective formation of one enantiomer of a product. nih.gov The pyrrolidine scaffold derived from this compound provides a rigid and stereochemically defined backbone for constructing such ligands.

An example of this application is the synthesis of novel 3-hydroxy piperidines. The synthesis starts with the addition of lithiated heteroaromatics to this compound, which proceeds diastereoselectively to give N-trityl protected amino alcohols. whiterose.ac.uk These intermediates can then undergo further transformations, including deprotection and reductive amination, to yield chiral piperidine derivatives. whiterose.ac.uk These heterocyclic structures can serve as backbones for new classes of chiral ligands.

The versatility of this compound allows for its incorporation into various ligand architectures, including P,N-ligands, which have proven to be highly effective in a multitude of metal-catalyzed reactions. nih.govnih.gov The modular nature of syntheses starting from this compound enables the systematic modification of the ligand structure to optimize reactivity and selectivity for specific transformations, such as asymmetric hydrogenations or carbon-carbon bond-forming reactions. nih.gov The combination of the rigid pyrrolidine ring with other coordinating atoms (like phosphorus, sulfur, or oxygen) leads to the development of unique ligand frameworks that can outperform traditional symmetric ligands. nih.gov

Table 2: Chiral Ligand Scaffolds Synthesized from this compound

| Ligand Scaffold | Synthetic Approach | Potential Catalytic Application | Reference |

| 3-Hydroxy piperidines | Addition of lithiated heteroaromatics to N-trityl prolinal | Asymmetric synthesis | whiterose.ac.uk |

| P,N-Ligands | Incorporation of phosphorus donors into the pyrrolidine backbone | Asymmetric hydrogenation, C-C coupling | nih.govnih.gov |

| N,N'-Dioxide Ligands | Elaboration from amino acid-derived precursors | Lewis acid catalysis | rsc.org |

Mechanistic Insights and Theoretical Studies of N Trityl L Prolinal Reactivity

Computational Studies on Stereochemical Control

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate the origins of stereoselectivity observed in reactions involving N-Trityl-L-prolinal. scispace.com These studies model the transition states of competing reaction pathways, allowing for a rationalization of why one diastereomer is preferentially formed over another. mdpi.comunibo.it

DFT calculations are instrumental in modeling the transition state structures of reactions, such as the addition of nucleophiles to the aldehyde group of this compound. mdpi.com In a typical study, the geometries of possible transition states are optimized to locate the lowest energy pathways. For this compound, a key feature is the bulky trityl protecting group, which severely restricts the possible angles of nucleophilic attack.

Theoretical investigations suggest that the stereochemical outcome is governed by the minimization of steric clashes between the incoming nucleophile, the substrate, and the catalyst or reagent complex. researchgate.net DFT calculations can quantify these steric and electronic interactions, providing a molecular-level understanding that complements experimental observations. gu.seresearchgate.net For instance, in the addition of organometallic reagents to this compound, DFT can be used to compare the energies of transition states corresponding to Felkin-Anh and anti-Felkin-Anh models of nucleophilic addition, thereby predicting the observed diastereoselectivity. whiterose.ac.ukwhiterose.ac.uk

By calculating the relative energies of reactants, transition states, and products, energy profiles for different diastereoselective pathways can be constructed. researchgate.net These profiles provide a quantitative basis for understanding kinetic versus thermodynamic control and the origins of stereoselectivity. A lower activation energy for one pathway indicates that it is kinetically favored, leading to the major product isomer.

For example, the diastereoselective addition of lithiated heteroaromatics to this compound has been shown experimentally to favor the anti-alcohol product. whiterose.ac.ukwhiterose.ac.uk A theoretical study would involve calculating the energy profiles for the formation of both the syn and anti diastereomers. The energy difference (ΔΔG‡) between the two lowest-energy transition states leading to these isomers would correlate with the experimentally observed diastereomeric ratio.

Table 1: Hypothetical DFT Energy Data for Nucleophilic Addition to this compound

This table illustrates the type of data generated from DFT calculations to compare the transition states leading to syn and anti products.

| Transition State | Product Diastereomer | Relative Free Energy (ΔG‡) in kcal/mol | Predicted Major Product |

| TS-anti | anti | 0.0 | Yes |

| TS-syn | syn | +2.5 | No |

Note: Data are illustrative and intended to represent typical results from a computational study.

Influence of Protecting Groups on Conformational Preferences and Reactivity

The choice of the N-protecting group on the proline scaffold has a profound impact on the pyrrolidine (B122466) ring's conformation and, consequently, its reactivity and stereodirecting ability. mdpi.com The trityl (Trt) group, in particular, exerts a significant influence due to its exceptional steric bulk. ug.edu.pl

The large size of the trityl group tends to lock the five-membered pyrrolidine ring into a specific pucker conformation. nih.govresearchgate.net This conformational rigidity is a key factor in achieving high levels of stereocontrol, as it reduces the number of accessible reactive conformations. The trityl group effectively shields one face of the molecule, forcing incoming reagents to approach from the less sterically hindered direction. researchgate.net This steric-directing effect is often the dominant factor in determining the facial selectivity of reactions at the adjacent aldehyde carbon. google.com In contrast to smaller protecting groups like Boc (tert-butyloxycarbonyl), which allow for more conformational flexibility, the trityl group provides a more defined and predictable stereochemical environment. researchgate.net

Intermediates and Reaction Pathways in Complex Transformations

This compound and its derivatives are valuable precursors in complex multi-step transformations, often proceeding through highly reactive intermediates. The nature of the trityl group plays a crucial role in directing the course of these reaction pathways.

A notable transformation involving derivatives of this compound is the ring expansion of the pyrrolidine ring to a piperidine (B6355638) ring. whiterose.ac.ukwhiterose.ac.uk This reaction typically proceeds via the formation of a transient, high-energy aziridinium (B1262131) ion intermediate. arkat-usa.orgumich.eduresearchgate.net The process often begins with the reduction of this compound to the corresponding N-Trityl-L-prolinol, which is then activated, for example, by treatment with diethylaminosulfur trifluoride (DAST). umich.edu

The resulting intermediate aziridinium ion is highly electrophilic. Nucleophilic attack can theoretically occur at either of the two carbon atoms of the aziridinium ring. However, in the case of the N-trityl derivative, a remarkable selectivity is observed. The reaction proceeds almost exclusively via nucleophilic attack at the more substituted C-2 carbon, leading to the cleavage of the C-2–N bond and formation of the six-membered piperidine ring. arkat-usa.orgumich.edu This selectivity is attributed to the stabilization of the partial positive charge at the quaternary C-2 position by the N-trityl group, which weakens the C-2-N bond and makes this carbon the more electrophilic site. arkat-usa.orgumich.edu This contrasts with prolinols bearing smaller N-substituents, which often yield mixtures of piperidines and 2-fluoromethyl-pyrrolidines. arkat-usa.org

Table 2: Product Distribution in the Ring Expansion of N-Substituted Prolinols

This table summarizes experimental findings on the influence of the N-substituent on the outcome of the ring expansion reaction via an aziridinium intermediate.

| N-Substituent | Piperidine Product (%) | Pyrrolidine Product (%) | Source(s) |

| Trityl | ~100 | 0 | arkat-usa.org, umich.edu |

| Benzyl | 30 | 70 | umich.edu |

| Methyl | 72 | 28 | umich.edu |

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Transformations Utilizing N-Trityl-L-prolinal

The high diastereoselectivity of this compound in reactions with nucleophiles is a well-established principle, primarily governed by the Felkin-Anh model where the bulky trityl group directs the incoming nucleophile. acs.orgresearchgate.netnih.gov Emerging research seeks to leverage this predictable stereocontrol in new and innovative synthetic transformations.

One promising area is the reaction with organometallic reagents to create complex scaffolds. For instance, a novel route to synthesize 3-hydroxy piperidines involves the addition of lithiated heteroaromatics to this compound. whiterose.ac.uk This reaction proceeds with high diastereoselectivity to furnish N-trityl alcohols, which serve as key intermediates for subsequent ring-expansion reactions. whiterose.ac.uk Another advanced transformation is the diastereoselective arylation of this compound where aryl groups are generated via a boron/zinc exchange reaction. researchgate.netresearchgate.net This method has been shown to produce the corresponding amino alcohols with a diastereomeric ratio greater than 20:1, a selectivity attributed to the preclusion of a Cram-chelation pathway by the sterically demanding N-trityl group. researchgate.net

These novel transformations underscore the potential of this compound as a versatile chiral building block for constructing stereochemically rich and complex molecular architectures.

| Transformation Type | Reagents | Key Intermediate/Product | Significance | Reference |

|---|---|---|---|---|

| Addition of Lithiated Heteroaromatics | Lithiated Heteroaromatics (generated via Br/Li exchange) | N-trityl alcohols (anti-diastereomer) | Provides access to 3-hydroxy piperidines via ring expansion. | whiterose.ac.uk |

| Diastereoselective Arylation | Arylboronic acids, Diethylzinc (B1219324) (Boron/Zinc Exchange) | syn-Amino alcohols | Highly diastereoselective (>20:1 dr) C-C bond formation. | researchgate.netresearchgate.net |

| General Nucleophilic Addition | Grignard reagents, Organolithium reagents | syn-Proline-derived amino alcohols | Demonstrates high Felkin-Anh diastereoselectivity. | acs.orgnih.govthieme-connect.com |

Exploration of this compound in New Asymmetric Catalytic Cycles

While this compound is primarily used as a stoichiometric chiral auxiliary, its structural motifs are inspiring the design of new generations of organocatalysts. The combination of the rigid pyrrolidine (B122466) backbone and a sterically influential group is a hallmark of many powerful catalysts, such as the Jørgensen-Hayashi catalyst. nih.gov Research is now exploring how to directly leverage the trityl-pyrrolidine framework in catalytic cycles.

A significant development is the covalent attachment of trityl-pyrrolidine derivatives to solid supports to create recyclable and potentially more robust catalysts. One study reported the synthesis of a catalyst by supporting a derivative of Maruoka's trityl pyrrolidine on a fullerene. unibo.it This novel organocatalyst was effective in Michael addition reactions and could be recovered and recycled multiple times, although with some loss in conversion, likely due to aggregation. unibo.it The enantiomeric excess of the product, however, remained high across multiple cycles, indicating the stability of the catalytic unit. unibo.it

Furthermore, analogues of 2-tritylpyrrolidine, where the trityl group is replaced by a silyl (B83357) group (e.g., triphenylsilyl), are being developed and tested. researchgate.net These silyl-modified catalysts have shown high efficiency in asymmetric Michael additions, demonstrating that the core principle of using a bulky group on the pyrrolidine ring can be extended to other functionalities, opening new avenues for catalyst design and optimization. researchgate.net The trityl group itself has been shown to be crucial in preventing epimerization at the amine stereocenter in hydrogen-borrowing alkylation reactions, preserving the stereochemical integrity of the molecule throughout the catalytic process. nih.gov

Advanced Applications in Complex Chemical Synthesis and Medicinal Chemistry Precursors

The stereochemical information embedded in this compound makes it an invaluable starting material for the total synthesis of natural products and the preparation of precursors for medicinal chemistry. Its ability to set key stereocenters early in a synthetic sequence simplifies complex syntheses and provides efficient access to enantiopure targets.

This compound and its close derivatives are instrumental in building core structures for a range of biologically active molecules. For example, the synthesis of 3-substituted proline derivatives, which are crucial components of pharmaceuticals like the hepatitis C protease inhibitor telaprevir, can be achieved using the N-trityl proline scaffold. researchgate.net The synthesis of sphingosine, a fundamental component of sphingolipids involved in cellular signaling, has been accomplished using the Felkin-Anh controlled reduction of an amino ketone where the N-trityl group dictates the stereochemical outcome. researchgate.net

Other advanced applications include:

Pyrrolobenzothiadiazepines (PBTDs): Prolinol derivatives, accessible from this compound, are key precursors for synthesizing the PBTD core, a heterocyclic system of interest in medicinal chemistry. acs.org

Dihydropyrrolo[1,2-a]pyrazinones: Prolinol derivatives can be condensed with pyrrole-based compounds to form this scaffold, which has been identified in dengue inhibitors. mdpi.com

γ-Aminobutyric Acid (GABA) Analogues: N-trityl protected amino alcohols, derived from amino acids, undergo hydrogen-borrowing alkylation to produce enantioenriched 1,4-amino alcohols, which are precursors to medicinally relevant GABA analogues. nih.gov

| Target Molecule/Scaffold | Medicinal Relevance | Role of this compound or Derivative | Reference |

|---|---|---|---|

| Telaprevir Core | Hepatitis C Protease Inhibitor | Serves as a scaffold for synthesizing 3-substituted proline components. | researchgate.net |

| Sphingosine | Backbone of sphingolipids, cell signaling | Used as a chiral building block where the trityl group directs stereoselective reduction. | researchgate.net |

| 3-Hydroxy Piperidines | Common motif in natural products and pharmaceuticals | Acts as the chiral starting material for diastereoselective addition and subsequent ring expansion. | whiterose.ac.uk |

| Pyrrolobenzothiadiazepines (PBTDs) | Potential therapeutic agents | Precursor to the N-aryl-substituted prolinol needed for the heterocyclic core. | acs.org |

| γ-Aminobutyric Acid (GABA) Analogues | Neurotransmitter analogues | The trityl group on a prolinol derivative prevents epimerization during synthesis. | nih.gov |

Sustainable and Scalable Synthetic Approaches for this compound and its Derivatives

As the applications of this compound expand, so does the need for more sustainable and scalable methods for its production. Traditional laboratory-scale syntheses often involve multiple steps with significant solvent usage and purification by column chromatography, which are not ideal for large-scale production. vulcanchem.com The principles of green chemistry are now being applied to address these challenges.

A key area of development is the move from batch processing to continuous-flow synthesis. Flow reactors offer enhanced control over reaction parameters, improved heat transfer, and increased safety, making them well-suited for industrial-scale manufacturing. This technology can lead to higher throughput and reduced waste, particularly when coupled with solvent recovery systems.

Another facet of sustainable chemistry in this area is the development of scalable and practical syntheses for catalysts derived from the N-trityl-pyrrolidine scaffold. Research into proline-catalyzed reactions often focuses on creating protocols that are scalable and use environmentally benign additives like water and methanol (B129727). unibo.it The development of multi-gram scale syntheses for proline-based organocatalysts highlights the focus on making these valuable tools available for larger applications. unibo.itmdpi.com Furthermore, the design of recyclable catalysts, such as the fullerene-supported trityl-pyrrolidine, represents a significant step towards a circular chemical economy where the chiral catalyst is not consumed but reused, minimizing waste and cost. unibo.it The development of practical, chromatography-free syntheses for related chiral precursors like N-Boc-trans-4-methyl-l-prolinol on a multi-gram scale also showcases the trend towards more scalable and industrially viable processes for proline derivatives. researchgate.net

Q & A

Q. How can researchers ensure reproducibility when sharing protocols for this compound-based studies?

- Methodological Answer :

- Detailed supplementary materials : Include step-by-step synthesis protocols, HPLC gradients, and raw NMR/MS spectra.

- Data repositories : Deposit datasets in public platforms (e.g., Zenodo, Figshare) with unique DOIs.

- Collaborative verification : Partner with independent labs to replicate key findings, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.